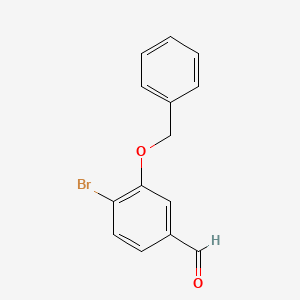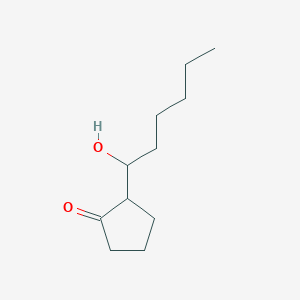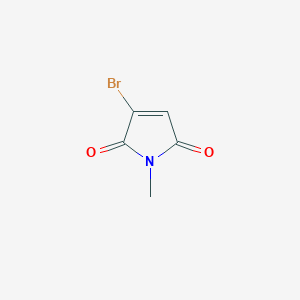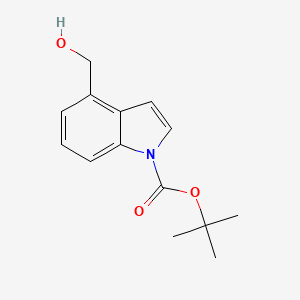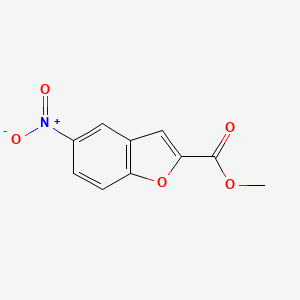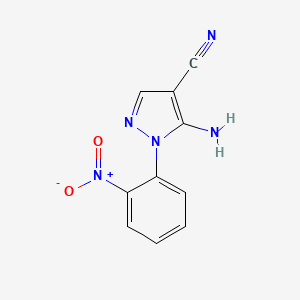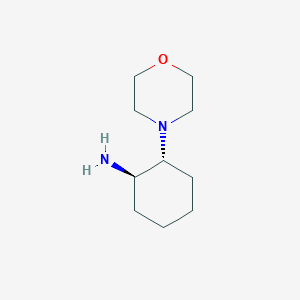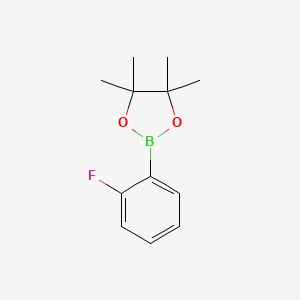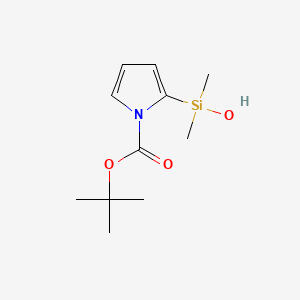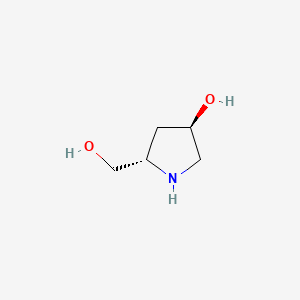
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL
Descripción general
Descripción
“(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL” is a chemical compound with the CAS Number: 104587-51-1 . Its molecular formula is C5H11NO2 and has a molecular weight of 117.15 . The IUPAC name for this compound is (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol .
Molecular Structure Analysis
The InChI code for “(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL” is 1S/C5H11NO2/c7-3-4-1-5(8)2-6-4/h4-8H,1-3H2/t4-,5+/m0/s1 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
“(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL” is a solid at room temperature and should be stored at 0-8 °C .Aplicaciones Científicas De Investigación
Nucleic Acid Research Applications:
- The compound was used in the synthesis of intercalating nucleic acids (INAs), showing that its incorporation as a bulge in oligodeoxynucleotides induced a slight destabilization in INA-DNA duplexes, while strongly destabilizing INA-RNA duplexes. This highlights its potential utility in nucleic acid research and manipulation (Filichev & Pedersen, 2003).
Synthesis of 1′-aza-C-nucleosides:
- The compound was utilized in the synthesis of pyrimidine 1′-aza-C-nucleosides, which are important for pharmaceutical research. The study demonstrated the compound's versatility in forming nucleoside analogues, which are significant in the development of new medications (Filichev & Pedersen, 2001).
As a Synthesis Intermediate:
- It was synthesized in large scale as a useful intermediate for creating various bioactive molecules. This demonstrates its role as a building block in the synthesis of complex organic compounds (Kotian et al., 2005).
Glycosidase Inhibitory Activities:
- Derivatives of the compound were synthesized and tested for their inhibitory activities toward glycosidases. This research is significant for understanding the compound's potential in developing inhibitors for enzymes involved in carbohydrate metabolism (Popowycz et al., 2004).
Chiral Building Blocks in Organic Synthesis:
- The compound and its enantiomer were synthesized using asymmetric 1,3-dipolar cycloadditions, highlighting its importance as a chiral building block in the synthesis of enantiopure bioactive pyrrolidines (Karlsson & Högberg, 2001).
Safety And Hazards
Propiedades
IUPAC Name |
(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-3-4-1-5(8)2-6-4/h4-8H,1-3H2/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALDMMCNNFPJSI-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



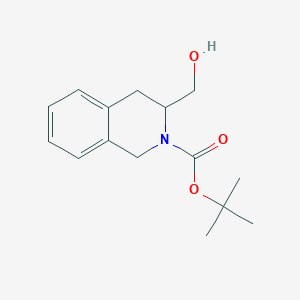
![2-Bromothieno[2,3-c]pyridine](/img/structure/B1340213.png)
